4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
Overview
Description
4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is a useful research compound. Its molecular formula is C22H16N4O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultraviolet Light-Emitting Organic Acids
4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid has been explored for its potential in creating ultraviolet light-emitting organic acids. Studies have shown that such compounds can emit ultraviolet photoluminescent spectra, which are significant for applications in optical materials and electronic devices (An, Guo, Si, & Duan, 2014).
Coordination Polymers
The compound has been utilized in the synthesis of coordination polymers. These polymers exhibit diverse frameworks and are characterized for their thermal stabilities and photoluminescent properties, making them useful in materials science, especially in light-emitting applications (Yu et al., 2019).
Synthesis of New Organic Compounds
It plays a role in the synthesis of new organic compounds like dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates, which have potential applications in organic chemistry and pharmaceuticals (Khouili et al., 2021).
Photocurrent Response in Coordination Polymers
This compound has been a part of research focusing on enhancing photocurrent responses in coordination polymers. Such studies are critical for the development of more efficient solar cells and other photovoltaic devices (Meng, Gong, & Lin, 2016).
Synthesis of Azo Coordination Polymers
Research has also been conducted on synthesizing azo coordination polymers using this compound. These polymers have significant biological activity and can be used in the field of biochemistry and pharmaceuticals (Younis, 2015).
Luminescent Properties and Synthesis
Investigations into the luminescent properties of compounds related to this compound have been conducted, focusing on their potential applications in lighting and display technologies (Xi et al., 2021).
Dye-Sensitized Solar Cells
The compound has been used in the synthesis of chromophores for p-type dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Zhang et al., 2015).
Metal-Organic Frameworks
It has played a role in the creation of metal-organic frameworks (MOFs), which are crucial for gas storage, separation, and catalysis due to their unique porous structures (Kan et al., 2018).
Properties
IUPAC Name |
4-(4-carboxy-N-[4-(1,2,4-triazol-4-yl)phenyl]anilino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(28)15-1-5-18(6-2-15)26(19-7-3-16(4-8-19)22(29)30)20-11-9-17(10-12-20)25-13-23-24-14-25/h1-14H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLKVQJZYERNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.